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Compound of Interest
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Cat. No.: B1675644 Get Quote

This in-depth technical guide provides a comprehensive overview of the early-phase clinical

trials of LY2624803, a novel therapeutic agent investigated for the treatment of insomnia. The

document is intended for researchers, scientists, and drug development professionals, offering

a detailed analysis of the available data, experimental protocols, and the underlying

mechanism of action.

Introduction to LY2624803
LY2624803 is an investigational drug characterized by its dual mechanism of action as a

histamine H1 receptor inverse agonist and a serotonin 5-HT2A receptor antagonist.[1] This

unique pharmacological profile positions it as a potential non-GABAergic therapeutic option for

insomnia, aiming to improve sleep maintenance and quality. Early-phase clinical trials were

designed to evaluate the safety, tolerability, and efficacy of LY2624803 in patients with chronic

and transient insomnia.

Data from Early-Phase Clinical Trials
While specific quantitative data from the early-phase clinical trials of LY2624803 are not

publicly available in detail, a summary of the Phase 2 study (SLUMBER; I2K-MC-ZZAD;

NCT00784875) was presented at the 25th Annual Meeting of the Associated Professional

Sleep Societies (APSS) in 2011.[1] The key findings from this and other early-phase studies

are summarized below.

Phase 2 SLUMBER Study (NCT00784875)
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This randomized, double-blind, placebo- and active-comparator-controlled study enrolled 419

individuals with insomnia disorder and sleep maintenance complaints.[1] Participants were

randomized to one of 16 treatment sequences in a 3-period crossover design, receiving

LY2624803 (1 mg and 3 mg), zolpidem (5 mg or 10 mg), or placebo for 14 nights in each

period.[1]

Table 1: Summary of Efficacy Findings from the Phase 2 SLUMBER Study[1]
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Outcome
Measure

LY2624803 (1
mg)

LY2624803 (3
mg)

Zolpidem Placebo

Total Sleep Time

No significant

improvement

reported

Improved vs.

Placebo

Improved vs.

Placebo
Baseline

Overall Sleep

Quality

No significant

improvement

reported

Improved vs.

Placebo

Improved vs.

Placebo
Baseline

Sleep Latency
Improved vs.

Placebo

Improved vs.

Placebo

Improved vs.

Placebo
Baseline

Wake After Sleep

Onset

Improved vs.

Placebo

Improved vs.

Placebo

Improved vs.

Placebo
Baseline

Proportion of

Nights Slept Well

Improved vs.

Placebo

Improved vs.

Placebo

Improved vs.

Placebo
Baseline

Assessment of

Sleep

Questionnaire

(Sleep

Experience

Domain)

No significant

improvement

reported

Improved vs.

Placebo

Improved vs.

Placebo
Baseline

Assessment of

Sleep

Questionnaire

(Feeling Upon

Awakening

Domain)

No significant

improvement

reported

No significant

improvement

reported

Improved vs.

Placebo
Baseline

Daytime

Consequences

of Insomnia

Questionnaire

No improvement No improvement No improvement Baseline

Insomnia

Severity Index

No significant

improvement

No significant

improvement

Improved vs.

Placebo

Baseline
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reported reported

Phase 1 Studies (NCT01779830 and NCT01046779)
Two Phase 1 studies were conducted to assess the effects of different doses of LY2624803 on

sleep in healthy participants with transient insomnia.[2][3] These studies utilized a 5-hour phase

advance model to induce transient insomnia. The primary objectives were to evaluate the

pharmacodynamics and pharmacokinetics of single doses of LY2624803. While specific results

are not detailed in the provided information, these studies were crucial in determining the dose

range for the subsequent Phase 2 trial.

Table 2: Overview of Early-Phase Clinical Trials of LY2624803
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Clinical Trial

Identifier
Phase Study Title Interventions Key Objectives

NCT00784875

(SLUMBER)[4]
2

An Efficacy

Study of

Compound

LY2624803 in

the Treatment of

Patients With

Chronic

Insomnia

LY2624803 (1

mg, 3 mg),

Zolpidem,

Placebo

To compare the

efficacy and

safety of

LY2624803 with

placebo and

zolpidem in

outpatients with

chronic

insomnia.

NCT01779830[2] 1

A Study of

LY2624803 in

Participants With

Transient

Insomnia

LY2624803

(various single

doses),

Zolpidem,

Placebo

To assess the

effect of different

doses of

LY2624803 on

sleep in healthy

people with

transient

insomnia.

NCT01046779[3] 1

A Study of

LY2624803 in

Japanese

Participants With

Transient

Insomnia

LY2624803

(various single

doses), Placebo

To assess the

pharmacodynami

cs and

pharmacokinetic

s of single doses

of LY2624803 in

healthy

Japanese

participants with

transient

insomnia.

Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in the

early-phase clinical trials of LY2624803.
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Polysomnography (PSG)
While not explicitly detailed as a primary outcome in the Phase 2 summary, polysomnography

is the gold standard for objective sleep measurement and was likely used in the Phase 1

studies to assess sleep architecture.

Procedure: Standard overnight PSG would be conducted in a sleep laboratory. This involves

the continuous recording of multiple physiological variables during sleep.

Montage: The standard PSG montage includes:

Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

Electrodes are placed on the scalp according to the International 10-20 system.

Electrooculogram (EOG): To record eye movements, which are characteristic of different

sleep stages, particularly REM sleep.

Electromyogram (EMG): To measure muscle activity, typically from the chin and legs, to

assess muscle atonia during REM sleep and detect limb movements.

Electrocardiogram (ECG): To monitor heart rate and rhythm.

Respiratory Monitoring: Including airflow, respiratory effort (thoracic and abdominal), and

oxygen saturation to screen for sleep-disordered breathing.

Data Analysis: Sleep scoring is performed by trained technicians according to the American

Academy of Sleep Medicine (AASM) scoring manual. Key parameters derived from PSG

include Total Sleep Time (TST), Sleep Latency (SL), Wake After Sleep Onset (WASO), Sleep

Efficiency (SE), and the percentage of time spent in each sleep stage (N1, N2, N3/slow-wave

sleep, and REM).

Patient-Reported Outcomes (PROs)
The Phase 2 SLUMBER study relied heavily on patient-reported outcomes to assess the

subjective experience of sleep and daytime function.

Morning Sleep Diaries: Participants completed a daily sleep diary each morning to record

their sleep patterns from the previous night. This typically includes estimates of:
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Time of going to bed

Time of trying to fall asleep

Sleep Latency (time to fall asleep)

Number and duration of awakenings

Time of final awakening

Time of getting out of bed

Overall sleep quality rating

Evening Questionnaires: Participants completed questionnaires in the evening to assess

their daytime functioning and the consequences of their insomnia.

Validated Questionnaires: Standardized questionnaires were used to assess various aspects

of insomnia and its impact:

Insomnia Severity Index (ISI): A 7-item self-report questionnaire to assess the severity of

both nighttime and daytime symptoms of insomnia.

Assessment of Sleep Questionnaire: A tool to evaluate the patient's overall experience of

sleep.

Daytime Consequences of Insomnia Questionnaire (DCIQ): To measure the impact of

insomnia on daytime functioning.

Mechanism of Action and Signaling Pathways
LY2624803's therapeutic effect is attributed to its dual antagonism of the histamine H1 receptor

and the serotonin 5-HT2A receptor.

Histamine H1 Receptor Inverse Agonism
Histamine is a key wake-promoting neurotransmitter. By acting as an inverse agonist at the H1

receptor, LY2624803 not only blocks the action of histamine but also reduces the receptor's

basal activity, leading to a reduction in wakefulness and promotion of sleep.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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